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molecular formula C9H12N2O B8643707 N-Hydroxy-3-phenylpropanimidamide CAS No. 287963-68-2

N-Hydroxy-3-phenylpropanimidamide

Cat. No. B8643707
M. Wt: 164.20 g/mol
InChI Key: SNEQBGRXVNQPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08062429B2

Procedure details

Phenylpropionitrile (1 g, 7.6 mmol) was reacted with hydroxylamine (50% in water, 0.94 cm3, 15.2 mmol, 2 eq) in EtOH (7.6 cm3) in the same manner as in the preparation of N′-hydroxybenzimidamide (EtOAc used in extraction) to give the product N′-hydroxy-3-phenylpropanimidamide (0.88 g, 70.5%) as a white solid, mp 42-43° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH3:10])C#N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NO.[OH:13][N:14]=[C:15]([NH2:22])C1C=CC=CC=1>CCO>[OH:13][N:14]=[C:15]([NH2:22])[CH2:10][CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#N)C
Name
Quantity
0.94 mL
Type
reactant
Smiles
NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C1=CC=CC=C1)N
Name
Quantity
7.6 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON=C(CCC1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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